ASN003
説明
特性
IUPAC名 |
N/A |
|---|---|
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ASN003; ASN-003; ASN 003; |
製品の起源 |
United States |
Preclinical Pharmacological and Biological Characterization of Asn003
In Vitro Enzymatic and Cellular Activity
The activity of ASN003 has been determined through in vitro enzymatic assays using purified BRAF and PI3K enzymes, alongside cellular studies to assess its impact on cancer cell proliferation researchgate.netascopubs.orgresearchgate.net.
ASN003 exhibits a potent and highly selective inhibitory profile against several crucial kinases. It has been identified as a lead compound with low nanomolar (nM) inhibitory activity against B-RAF, PI3K, and mTOR kinases thermofisher.com.
ASN003 demonstrates potent and highly selective inhibition of BRAF researchgate.netascopubs.orgresearchgate.netthermofisher.com. Specifically, it acts as a selective inhibitor of mutated forms of B-RAF kinase at amino acid position 600 (BRAFV600), including the BRAFV600E mutation nih.govplos.org. Importantly, in cell-based mechanistic studies, ASN003 did not induce paradoxical activation of the RAS/MAPK pathway in the KRAS mutant cell line HCT116, a common limitation observed with some selective RAF inhibitors thermofisher.com.
Within the PI3K family, ASN003 shows potent and highly selective inhibition of the alpha (PI3K-α) and delta (PI3K-δ) isoforms researchgate.netascopubs.orgresearchgate.netthermofisher.comnih.gov. It exhibits a low affinity for the beta (PI3K-β) isoform researchgate.netascopubs.orgresearchgate.netthermofisher.comnih.gov. The inhibitory potency against PI3K-α and PI3K-δ is in the low nanomolar range thermofisher.com.
ASN003 also demonstrates potent and highly selective inhibitory activity against mTOR kinase, with reported low nanomolar IC50 values thermofisher.com. Its mechanism involves inhibiting signaling through PI3K/mechanistic target of rapamycin (B549165) (mTOR)-mediated pathways nih.gov. Pharmacodynamic studies have confirmed that ASN003 suppresses the phosphorylation of downstream targets of BRAF, PI3K, and mTOR, indicating effective target engagement thermofisher.com.
Table 1: Summary of ASN003 Kinase Inhibition Potency
| Kinase Target | Inhibition Potency (IC50) | Selectivity | Reference |
| BRAF | Low nanomolar | Highly selective | researchgate.netascopubs.orgresearchgate.netthermofisher.comnih.govplos.org |
| PI3K-α | Low nanomolar | Highly selective | researchgate.netascopubs.orgresearchgate.netthermofisher.comnih.gov |
| PI3K-δ | Low nanomolar | Highly selective | researchgate.netascopubs.orgresearchgate.netthermofisher.comnih.gov |
| PI3K-β | Low affinity | Low | researchgate.netascopubs.orgresearchgate.netthermofisher.comnih.gov |
| mTOR | Low nanomolar | Highly selective | thermofisher.comnih.gov |
Note: Specific numerical IC50 values for ASN003 were not explicitly detailed in the consulted sources, but are consistently described as "low nanomolar" for potent inhibitions and "low affinity" for less potent ones.
While the available information emphasizes the high selectivity of ASN003 for its primary targets (BRAF, PI3K-α, PI3K-δ, and mTOR), detailed profiling against a broad panel of 292 kinases for ASN003 specifically is not explicitly provided in the consulted literature. However, the compound is consistently described as "highly selective" researchgate.netascopubs.orgresearchgate.netthermofisher.com. The dual targeting of the B-RAF and PI3K pathways with ASN003 is hypothesized to offer advantages in overcoming or preventing acquired resistance to selective B-RAF inhibitors and may provide broader efficacy thermofisher.comnih.govnih.gov.
ASN003 demonstrates strong antiproliferative activity across various cancer cell lines researchgate.netascopubs.orgresearchgate.netthermofisher.comprnewswire.comresearchgate.net. Its efficacy extends to cell lines harboring mutations in both the B-RAF and PI3K pathways thermofisher.com. Furthermore, ASN003 has shown significant antiproliferative activity in cell lines that have developed resistance to existing B-RAF inhibitors (e.g., vemurafenib) and MEK inhibitors researchgate.netascopubs.orgresearchgate.netthermofisher.comprnewswire.comresearchgate.net.
In preclinical xenograft models, ASN003 has been shown to cause significant tumor growth inhibition in models harboring BRAF and PIK3CA or PTEN mutations researchgate.netascopubs.orgresearchgate.netprnewswire.comresearchgate.net. For instance, it induced regression in a BRAFV600E mutant A375 xenograft model and demonstrated substantial tumor growth inhibition in RKO and A2058 tumor models, which carry PIK3CA or PTEN mutations in addition to the BRAF V600E mutation thermofisher.com.
Table 2: Summary of ASN003 Antiproliferative Effects in Cancer Cell Lines
| Cancer Cell Line/Model Type | Key Genetic Alterations | Observed Effect | Reference |
| General Cancer Cell Lines | BRAF and PI3K pathway mutations | Strong antiproliferative activity | researchgate.netascopubs.orgresearchgate.netthermofisher.comprnewswire.comresearchgate.net |
| BRAF/MEK Inhibitor-Resistant Cell Lines | Acquired resistance to BRAF/MEK inhibitors | Strong antiproliferative activity | researchgate.netascopubs.orgresearchgate.netthermofisher.comprnewswire.comresearchgate.net |
| A375 Xenograft Model | BRAFV600E mutation | Tumor regression | thermofisher.com |
| RKO Tumor Model | BRAF V600E, PIK3CA mutation | Significant tumor growth inhibition | thermofisher.com |
| A2058 Tumor Model | BRAF V600E, PTEN mutation | Significant tumor growth inhibition | thermofisher.com |
Antiproliferative Effects in Cancer Cell Lines
Broad Panel of Human Cancer Cell Lines
Preclinical characterization of ASN003 has revealed strong antiproliferative activity across a broad spectrum of human cancer cell lines. This activity extends to various cancer types, including melanoma, colorectal cancer (CRC), and non-small cell lung cancer (NSCLC). researchgate.netaacrjournals.orgaacrjournals.org1stoncology.compharmacytimes.com ASN003 has shown broader anti-proliferative effects when compared to selective BRAF inhibitors such as vemurafenib (B611658) and dabrafenib (B601069). 1stoncology.compharmacytimes.com
Specific antiproliferative activity (IC50 values) has been reported for ASN003 in several cancer cell lines:
| Cell Line (Cancer Type) | Mutation Status | IC50 (nM) | Citation |
| A375 (Melanoma) | BRAF V600E | 48 | researchgate.net |
| COLO 205 (Colorectal) | BRAF V600E | 48 | researchgate.net |
| HCT116 (Colorectal) | KRAS mutant | 130 | researchgate.net |
| Calu-6 (NSCLC) | KRAS mutant | 150 | researchgate.net |
Activity in Cell Lines Harboring BRAF Mutations
ASN003 exhibits potent and highly selective inhibitory activity against BRAF. researchgate.netaacrjournals.orgaacrjournals.org This translates to strong antiproliferative effects in human cancer cell lines that harbor BRAF mutations. For instance, in the BRAF V600E mutant melanoma cell line A375 and the BRAF V600E colorectal cancer cell line COLO 205, ASN003 demonstrated an IC50 of 48 nM in each. researchgate.net
Activity in Cell Lines Harboring PIK3CA or PTEN Mutations
Beyond its activity against BRAF, ASN003 also shows potent and highly selective inhibition of PI3K-α and -δ, with a lower affinity for PI3K-β. researchgate.netaacrjournals.orgaacrjournals.org This dual targeting profile contributes to its efficacy in cell lines with mutations in the PI3K pathway. ASN003 has demonstrated strong antiproliferative activity in cell lines harboring PIK3CA or PTEN mutations. researchgate.netaacrjournals.orgaacrjournals.org This activity was further evidenced in xenograft models derived from cell lines with these mutations, such as RKO (harboring BRAF V600E and PIK3CA mutations) and A2058 (harboring BRAF V600E mutation and PTEN loss), where it caused significant tumor growth inhibition. aacrjournals.orgaacrjournals.orgresearchgate.net
Activity in Cell Lines Resistant to BRAF and MEK Inhibitors
A significant finding in the preclinical characterization of ASN003 is its robust antiproliferative activity in cancer cell lines that have developed resistance to existing BRAF and MEK inhibitors. researchgate.netaacrjournals.orgaacrjournals.org1stoncology.compharmacytimes.comresearchgate.netfirstwordpharma.compharmacytimes.com This includes cell lines that have become resistant to selective BRAF inhibitors like vemurafenib and dabrafenib. aacrjournals.orgaacrjournals.org1stoncology.compharmacytimes.com This characteristic suggests ASN003's potential to overcome acquired resistance mechanisms that often limit the long-term efficacy of single-target therapies. aacrjournals.orgaacrjournals.org
In Vivo Efficacy and Pharmacodynamic Studies in Animal Models
In vivo studies using animal models have confirmed the efficacy and appropriate target engagement of ASN003. Pharmacodynamic analyses in multiple tumor models showed that ASN003 effectively suppressed the phosphorylation of downstream targets of B-RAF, PI3K, and mTOR. aacrjournals.orgaacrjournals.orgresearchgate.net This inhibition of key signaling molecules aligns with its proposed mechanism of action as a dual inhibitor. aacrjournals.orgaacrjournals.orgresearchgate.net
Tumor Growth Inhibition in Xenograft Models
ASN003 has consistently demonstrated significant tumor growth inhibition in various human tumor xenograft models in mice. researchgate.netaacrjournals.orgresearchgate.netfirstwordpharma.com The compound exhibited a dose-dependent reduction in tumor growth. researchgate.net Its potent activity was observed in xenograft models harboring both BRAF mutations and those with concurrent BRAF and PI3K pathway mutations. 1stoncology.compharmacytimes.com
BRAFV600E Mutant Xenograft Models (e.g., A375)
In models specifically designed to assess activity against BRAF V600E mutations, ASN003 showed strong efficacy. It induced tumor regression in the BRAF V600E mutant A375 melanoma xenograft model. aacrjournals.orgaacrjournals.orgresearchgate.netgenomenon.com Furthermore, ASN003 demonstrated substantial tumor growth inhibition, exceeding 80%, in a patient-derived xenograft (PDX) model. This particular PDX model was established from a patient with progressive BRAF-mutant melanoma who had previously developed resistance to vemurafenib, with sequencing revealing the acquisition of a concurrent PIK3CA mutation. aacrjournals.org Beyond A375, ASN003 also showed significant tumor growth inhibition in RKO xenograft models (harboring BRAF V600E and PIK3CA mutations) and A2058 xenograft models (harboring BRAF V600E mutation and PTEN loss). aacrjournals.orgaacrjournals.orgresearchgate.net
PIK3CA-Mutant or PTEN-Loss Xenograft Models (e.g., RKO, A2058)
Combined BRAF and PI3K Pathway Mutant Xenograft Models
In preclinical models, the concurrent inhibition of both the RAS-RAF and PI3K pathways has been shown to impart greater efficacy compared to inhibiting either pathway alone aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net. ASN003, as a dual inhibitor of these pathways, has demonstrated strong antitumor activity in xenograft models with combined BRAF and PI3K pathway mutations aacrjournals.orgresearchgate.netaacrjournals.orgresearchgate.netresearchgate.netascopubs.orgresearchgate.netaacrjournals.org. This dual targeting approach is considered to have the potential to treat and/or prevent acquired resistance to selective B-RAF inhibitors and may offer greater efficacy and survival benefits than single-pathway inhibitors aacrjournals.orgaacrjournals.orgresearchgate.net.
Activity in Acute Myeloid Leukemia (AML) Models
While the primary focus of the provided information is on solid tumors, the general preclinical characterization of ASN003 indicates broad anti-proliferative activity in tumor cell lines and strong tumor growth inhibition in various xenograft models biospace.com. However, specific detailed findings regarding its activity solely in Acute Myeloid Leukemia (AML) models were not explicitly detailed in the provided search results.
Data Table: Antitumor Activity of ASN003 in Xenograft Models
| Xenograft Model | Key Mutations/Alterations | Antitumor Activity of ASN003 | Citation |
| A375 | B-Raf V600E mutation | Tumor regression aacrjournals.orgresearchgate.net, Strong tumor growth inhibition or regression aacrjournals.orgresearchgate.net | aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net |
| RKO | B-Raf V600E and PIK3CA mutations | Significant tumor growth inhibition aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net | aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net |
| A2058 | B-Raf V600E mutation and PTEN loss | Significant tumor growth inhibition or regression aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net | aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net |
Detailed Research Findings:
ASN003 exhibits potent inhibitory activity against B-RAF and PI3K kinases with low nanomolar IC50 values aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net.
It shows high selectivity for PI3Kα and PI3Kδ over PI3Kβ within the PI3K family aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net.
In cell-based mechanistic studies, ASN003 inhibited the phosphorylation of ERK, AKT, and S6, and demonstrated strong antiproliferative activity (IC50 = 60-300 nM) in cell lines with B-RAF and PI3K pathway mutations, as well as in vemurafenib-resistant cell lines aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net.
ASN003 did not increase phospho-ERK levels in the KRAS mutant cell line HCT116, suggesting it may not cause paradoxical activation of the RAS/MAPK pathway in tumors aacrjournals.orgresearchgate.net.
Efficacy in Patient-Derived Xenograft (PDX) Models
ASN003 has demonstrated strong efficacy in patient-derived xenograft (PDX) models, which are crucial for evaluating the potential of novel therapies in a more clinically relevant setting.
PDX Models of BRAF V600 Mutant Melanoma
ASN003 has shown strong antitumor activity in BRAF V600 mutant melanoma PDX models researchgate.netascopubs.orgresearchgate.net. Specifically, it caused significant tumor growth inhibition (>80%) in a PDX model established from a relapsed patient with progressive B-Raf mutant melanoma aacrjournals.orgresearchgate.net. This patient had initially responded to vemurafenib but developed resistance, with sequencing analysis revealing an acquired concurrent PIK3CA mutation aacrjournals.orgresearchgate.net.
PDX Models Exhibiting Acquired Resistance to Prior Therapies (e.g., Vemurafenib)
A significant aspect of ASN003's efficacy is its activity in PDX models that have developed acquired resistance to prior therapies, particularly BRAF inhibitors like vemurafenib and dabrafenib aacrjournals.orgresearchgate.netascopubs.orgresearchgate.netaacrjournals.org. The ability of ASN003 to overcome resistance in these models is attributed to its dual inhibition of both the RAS-RAF and PI3K pathways, addressing a common mechanism of acquired resistance where inhibition of one pathway leads to the upregulation of the other aacrjournals.orgaacrjournals.orgresearchgate.netfirstwordpharma.comresearchgate.net. For instance, in a vemurafenib-resistant BRAF V600 mutant melanoma PDX model that acquired a PIK3CA mutation, ASN003 showed strong tumor growth inhibition aacrjournals.orgresearchgate.net.
Data Table: Efficacy of ASN003 in Patient-Derived Xenograft (PDX) Models
| PDX Model Type | Resistance Profile | Antitumor Activity of ASN003 | Citation |
| BRAF V600 Mutant Melanoma | (Initial response to vemurafenib, then relapsed with acquired PIK3CA mutation) | Strong tumor growth inhibition (>80%) aacrjournals.orgresearchgate.net | aacrjournals.orgresearchgate.net |
| BRAF V600 Mutant Melanoma | Resistant to vemurafenib and dabrafenib | Strong antitumor activity researchgate.netascopubs.orgresearchgate.netaacrjournals.org | researchgate.netascopubs.orgresearchgate.netaacrjournals.org |
| General BRAF inhibitor resistant PDX models | Resistant to selective BRAF and MEK inhibitors | Strong antitumor activity aacrjournals.orgaacrjournals.org | aacrjournals.orgaacrjournals.org |
Pharmacodynamic Biomarker Modulation in Tumor Models
Pharmacodynamic (PD) studies are crucial for confirming target engagement and pathway modulation by a therapeutic agent. In multiple tumor models, ASN003 has consistently demonstrated strong inhibition of the phosphorylation of downstream targets of both B-RAF and PI3K pathways aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net. Key biomarkers investigated include phosphorylated ERK (pERK) and phosphorylated S6 (pS6) researchgate.netascopubs.orgresearchgate.netaacrjournals.orgaacrjournals.orgresearchgate.net. The observed inhibition of these phosphorylation events confirms that ASN003 effectively engages its intended targets and modulates the activity of the RAS-RAF-MEK and PI3K-AKT-mTOR pathways in tumor tissues aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net.
Data Table: Pharmacodynamic Biomarker Modulation by ASN003
| Biomarker | Pathway Involved | Effect of ASN003 Treatment | Citation |
| pERK | RAS-RAF-MEK | Strong inhibition of phosphorylation aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.netascopubs.orgresearchgate.netaacrjournals.orgaacrjournals.org | aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.netascopubs.orgresearchgate.netaacrjournals.orgaacrjournals.org |
| AKT | PI3K-AKT-mTOR | Inhibition of phosphorylation aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net | aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net |
| pS6 | PI3K-AKT-mTOR | Strong inhibition of phosphorylation aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.netascopubs.orgresearchgate.netaacrjournals.orgaacrjournals.org | aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.netascopubs.orgresearchgate.netaacrjournals.orgaacrjournals.org |
Inhibition of ERK Phosphorylation
Preclinical investigations have demonstrated that ASN003 inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK). idrblab.net This inhibition is a crucial aspect of its mechanism of action within the RAS-RAF-MEK pathway. Furthermore, in cell-based mechanistic studies, ASN003 did not lead to an increase in phospho-ERK levels in the KRAS mutant cell line HCT116. This finding is significant as it suggests that ASN003 may not induce paradoxical activation of the RAS/MAPK pathway in tumors, a phenomenon sometimes observed with selective B-RAF inhibitors. nih.govnih.gov The pharmacodynamic effects of ASN003 on biomarkers such as phosphorylated ERK (pERK) have been a subject of investigation in preclinical and early clinical studies. nih.gov
Inhibition of AKT Phosphorylation
ASN003 has been shown to inhibit the phosphorylation of AKT (Protein Kinase B), a key downstream effector in the PI3K-AKT-mTOR signaling pathway. idrblab.net This inhibition of AKT phosphorylation serves as a significant marker of PI3K pathway inhibition. In various tumor models, treatment with ASN003 resulted in a substantial reduction of AKT phosphorylation, confirming its impact on this critical pro-survival pathway. nih.govnih.gov
Inhibition of S6 Phosphorylation
The compound ASN003 effectively inhibits the phosphorylation of ribosomal protein S6. idrblab.net S6 phosphorylation is a recognized downstream target of both the PI3K and mTOR pathways. Pharmacodynamic studies conducted across multiple tumor models have consistently shown strong inhibition of S6 phosphorylation following ASN003 administration, further validating its engagement with and inhibitory effects on the PI3K and mTOR pathways. idrblab.netnih.govnih.gov The effects of ASN003 on biomarkers such as phosphorylated S6 (pS6) are actively investigated in preclinical and clinical settings. nih.gov
Inhibition of RSK Phosphorylation
While ASN003 is a known inhibitor of the RAS-RAF-MEK pathway and has been shown to inhibit ERK phosphorylation, direct explicit evidence detailing ASN003's inhibition of RSK (p90 ribosomal S6 kinase) phosphorylation was not consistently found in the provided search results. RSK is a direct downstream substrate of ERK, and its activation is typically triggered by the Ras/MAPK pathway. nih.govresearchgate.netchemrxiv.org Therefore, the observed inhibition of ERK phosphorylation by ASN003 suggests a potential impact on RSK phosphorylation, but specific experimental data directly linking ASN003 to RSK phosphorylation inhibition were not explicitly stated in the reviewed literature.
Summary of Phosphorylation Inhibition by ASN003
The following table summarizes the observed inhibitory effects of ASN003 on key phosphorylation targets.
| Target Phosphorylation | Inhibition by ASN003 | Supporting Evidence |
| ERK Phosphorylation | Inhibited | Cell-based mechanistic studies, pharmacodynamic studies idrblab.netnih.govnih.govnih.gov |
| AKT Phosphorylation | Inhibited | Cell-based mechanistic studies, tumor models idrblab.netnih.govnih.gov |
| S6 Phosphorylation | Inhibited | Cell-based mechanistic studies, pharmacodynamic studies idrblab.netnih.govnih.govnih.gov |
| RSK Phosphorylation | Not explicitly stated | Indirectly implied by ERK inhibition; direct evidence not found in sources |
Mechanisms of Action and Biological Implications of Asn003
Disruption of RAS-RAF-MEK Signaling Cascade
The RAS-RAF-MEK-ERK pathway is a crucial signaling cascade that regulates fundamental cellular processes, including proliferation, survival, and differentiation citeab.comnih.govwikipedia.org. Aberrant activation of this pathway, often due to mutations in genes like RAS or RAF, is a hallmark of numerous cancers citeab.comnih.gov.
ASN003 demonstrates potent and highly selective inhibitory activity against B-RAF kinase, a key component of the RAS-RAF-MEK pathway, with low nanomolar (nM) IC50 values phytopharmajournal.comwikipedia.orgwikipedia.org. Specifically, it targets mutated forms of B-RAF at amino acid position 600 (BRAFV600), including the prevalent BRAFV600E mutation mims.com. By inhibiting B-RAF, ASN003 effectively suppresses the phosphorylation of downstream targets such as Extracellular Signal-Regulated Kinase (ERK) phytopharmajournal.comwikipedia.orgwikipedia.org. This disruption of the RAS-RAF-MEK signaling cascade is critical for its antineoplastic activity and contributes to its ability to overcome acquired resistance to selective B-RAF inhibitors like vemurafenib (B611658) phytopharmajournal.comwikipedia.orgwikipedia.org.
Disruption of PI3K-AKT-mTOR Signaling Cascade
The PI3K-AKT-mTOR pathway is another frequently dysregulated signaling network in human cancers, controlling diverse cellular processes such as metabolism, motility, proliferation, growth, and survival wikipedia.orgnih.govmdpi.com. Its aberrant activation often stems from oncogenic genomic alterations in genes like PIK3CA or PTEN wikipedia.orgwikipedia.orgnih.gov.
ASN003 exhibits potent and highly selective inhibitory activity against PI3K and mTOR kinases, also with low nanomolar (nM) IC50 values phytopharmajournal.comwikipedia.orgwikipedia.org. Within the PI3K family, ASN003 demonstrates high selectivity for the inhibition of PI3Kα and PI3Kδ isoforms, while showing lower affinity for PI3Kβ phytopharmajournal.comwikipedia.orgwikipedia.orgwikipedia.orgmims.complos.org. This inhibition extends to mTOR, a downstream effector of PI3K-AKT signaling phytopharmajournal.comwikipedia.orgmims.com. Mechanistically, ASN003 suppresses the phosphorylation of key downstream targets of the PI3K-AKT-mTOR pathway, including AKT and ribosomal protein S6 (S6), thereby disrupting critical pro-survival and pro-proliferative signals phytopharmajournal.comwikipedia.orgwikipedia.orgwikipedia.org.
Impact on Cell Proliferation and Survival Pathways
The combined inhibition of both the RAS-RAF-MEK and PI3K-AKT-mTOR pathways by ASN003 leads to a significant impact on cancer cell proliferation and survival. ASN003 has demonstrated strong antiproliferative activity in various cancer cell lines, with reported IC50 values ranging from 60 to 300 nM wikipedia.org. This potent effect is observed not only in cell lines harboring B-RAF and PI3K pathway mutations but also in those that have developed resistance to selective B-RAF inhibitors such as vemurafenib phytopharmajournal.comwikipedia.orgwikipedia.org. The dual targeting approach of ASN003 is hypothesized to provide greater efficacy and survival benefits compared to inhibitors that target only one of these pathways, by preventing compensatory pathway activation and acquired resistance phytopharmajournal.comwikipedia.orgwikipedia.orgmims.com.
Absence of Paradoxical RAS/MAPK Pathway Activation
A significant challenge with some selective B-RAF inhibitors is the paradoxical activation of the RAS/MAPK pathway in cells with wild-type B-RAF or RAS mutations, which can lead to increased tumor growth or skin toxicities phytopharmajournal.comwikipedia.orgmims.com. ASN003's unique mechanism of action addresses this concern.
Evaluation in KRAS Mutant Cell Lines (e.g., HCT116)
In cell-based mechanistic studies, ASN003 was specifically evaluated in KRAS mutant cell lines, such as HCT116. Crucially, these studies showed that ASN003 did not lead to an increase in phospho-ERK levels in HCT116 cells phytopharmajournal.comwikipedia.org. This finding is significant as it indicates that ASN003 avoids the paradoxical activation of the RAS/MAPK pathway that can occur with selective B-RAF inhibitors in the context of RAS mutations phytopharmajournal.comwikipedia.orgsemanticscholar.org.
Mechanistic Basis for Avoiding Paradoxical Activation
The mechanistic basis for ASN003's ability to avoid paradoxical activation lies in its dual inhibitory profile. Unlike selective B-RAF inhibitors that can promote RAF dimerization and subsequent activation of the MAPK pathway in RAS-mutant backgrounds, ASN003's simultaneous inhibition of both B-RAF and PI3K/mTOR pathways appears to mitigate this effect phytopharmajournal.comwikipedia.org. This dual targeting strategy is designed to provide a more comprehensive blockade of oncogenic signaling, thereby preventing the compensatory activation that often limits the efficacy and safety of single-agent therapies phytopharmajournal.comwikipedia.org.
Evidence of Target Engagement in Preclinical Studies
Preclinical studies have provided substantial evidence of ASN003's target engagement and its subsequent biological effects in vivo. In pharmacodynamic studies conducted in multiple tumor models, ASN003 effectively suppressed the phosphorylation of downstream targets of B-RAF, PI3K, and mTOR, including ERK, AKT, and S6 phytopharmajournal.comwikipedia.orgwikipedia.orgwikipedia.org. This suppression confirms that ASN003 engages its intended targets within the cellular environment and effectively inhibits their activity.
Furthermore, in vivo efficacy studies demonstrated strong antitumor activity. ASN003 showed tumor regression in B-RAFV600E mutant A375 xenograft models phytopharmajournal.comwikipedia.orgwikipedia.org. It also caused significant tumor growth inhibition in RKO and A2058 tumor models, which harbor mutations in PIK3CA or PTEN genes in addition to the B-RAF V600E mutation phytopharmajournal.comwikipedia.orgwikipedia.org. Strong tumor growth inhibition (over 80%) was also observed in patient-derived xenograft (PDX) models established from relapsed patients with progressive B-RAF mutant melanoma who had shown initial response to vemurafenib, further highlighting its potential in overcoming resistance wikipedia.orgwikipedia.org.
Table 1: Summary of ASN003 Inhibitory Activities
| Target Kinase/Pathway | Inhibitory Activity | Observed Effect | Reference |
| B-RAF | Potent and selective inhibition (low nM IC50) | Suppression of ERK phosphorylation | phytopharmajournal.comwikipedia.orgwikipedia.org |
| PI3K (α and δ isoforms) | Potent and selective inhibition (low nM IC50) | Suppression of AKT phosphorylation | phytopharmajournal.comwikipedia.orgwikipedia.orgwikipedia.orgmims.com |
| mTOR | Potent and selective inhibition (low nM IC50) | Suppression of S6 phosphorylation | phytopharmajournal.comwikipedia.orgwikipedia.orgwikipedia.org |
| Cell Proliferation | Strong antiproliferative activity (IC50 = 60-300 nM) | Reduced cell growth in mutant cell lines, including vemurafenib-resistant lines | phytopharmajournal.comwikipedia.orgwikipedia.org |
Advanced Research Considerations and Future Directions for Asn003
Overcoming Acquired Resistance to Existing Targeted Therapies
Acquired resistance poses a significant challenge in cancer treatment, where targeted therapies often lose efficacy over time due to the dynamic and complex nature of cancer evolution. oaepublish.commdpi.comnih.gov This resistance can stem from various mechanisms, including secondary mutations in the primary oncogene, gene amplification, or the activation of bypass signaling pathways, such as the PI3K/Akt pathway. oaepublish.comnih.gov
ASN003 has been specifically designed to circumvent or delay acquired resistance observed with current therapies that individually target the BRAF or PI3K pathways. pharmacytimes.com1stoncology.com Preclinical studies have shown that ASN003 demonstrates robust antiproliferative activity in cancer cell lines that have developed resistance to both BRAF and MEK inhibitors. pharmacytimes.com1stoncology.comresearchgate.net Furthermore, ASN003 exhibited strong antitumor activity in a BRAF V600 mutant melanoma patient-derived xenograft (PDX) model, which was resistant to established BRAF inhibitors such as vemurafenib (B611658) and dabrafenib (B601069). researchgate.net This indicates ASN003's potential to offer novel treatment options for patients whose cancers have become resistant to first-line targeted treatments. pharmacytimes.com
Investigation of Combination Modalities
The strategy of combining ASN003 with other therapeutic agents is a critical area of research, aiming to enhance anti-tumor efficacy, overcome resistance, and improve patient outcomes. mdpi.comfda.gov
Preclinical findings have indicated that the anti-cancer activity of ASN003 is significantly amplified when administered in combination with immune checkpoint inhibitors (ICIs). pharmacytimes.com1stoncology.compharmacytimes.com This synergistic effect suggests a potential for novel combination treatments that could improve patient outcomes. pharmacytimes.compharmacytimes.com Immune checkpoint inhibitors, such as those targeting cytotoxic T-lymphocyte antigen 4 (CTLA-4) and programmed death receptor 1 (PD-1)/programmed death-ligand 1 (PD-L1), work by unleashing anti-tumor immune responses. nih.govnih.gov The rationale for combining ASN003, a targeted therapy, with ICIs lies in the potential for targeted pathway inhibition to induce immunogenic cell death, release tumor antigens, and modulate the tumor microenvironment, thereby enhancing the effectiveness of immune-mediated anti-tumor activity. nih.gov
ASN003 has also demonstrated greater efficacy in tumor models when combined with indoleamine 2,3-dioxygenase (IDO) inhibitors. pharmacytimes.com1stoncology.compharmacytimes.com IDO1 is an enzyme that catabolizes tryptophan to kynurenine, creating an immunosuppressive environment within the tumor microenvironment. nih.gov Inhibition of the IDO pathway, particularly when combined with agents targeting PIK3CA mutations (which ASN003 addresses), may represent a novel strategy to enhance anti-tumor activity by counteracting immunosuppression. nih.gov
Synergy with IDO Inhibitors
Identification and Validation of Predictive and Pharmacodynamic Biomarkers in Preclinical Models
The identification and validation of predictive and pharmacodynamic (PD) biomarkers are crucial for optimizing the clinical development and application of ASN003. nih.govalsglobal.com Pharmacodynamic biomarkers serve as molecular indicators of a drug's effect on its target within an organism, aiding in clinical dose prediction and confirming relevant exposure levels. alsglobal.com Predictive biomarkers, on the other hand, forecast a patient's potential response to specific treatments, enabling patient selection and guiding clinical trial success. alsglobal.com
In the Phase 1 clinical trial for ASN003, pharmacokinetic (PK) and pharmacodynamic effects are being investigated, specifically focusing on biomarkers such as phosphorylated extracellular signal-regulated kinase (pERK) and phosphorylated ribosomal protein S6 (pS6). researchgate.net ASN003's mechanism of action involves potent and highly selective inhibition of BRAF, PI3K-α, and PI3K-δ kinases. researchgate.net Consistent with this dual mechanism, preclinical pharmacodynamic studies have observed inhibition of the phosphorylation of RSK and ERK in xenograft tissues following ASN003 administration. researchgate.net The PI3K signaling pathway, a central regulator of cell survival and proliferation, is frequently altered by mutations in PIK3CA, leading to constitutive activation. nih.govnih.gov Therefore, markers of PI3K pathway activation or specific PIK3CA mutations could serve as critical predictive biomarkers for ASN003 sensitivity.
Broader Application Potential Beyond Primary Tumor Mutations
ASN003's therapeutic potential extends beyond targeting only primary tumor mutations, encompassing a broader application in various cancer contexts. cancer.govpharmacytimes.com1stoncology.comresearchgate.net The compound's dual inhibition of BRAFV600 mutants and mutated PI3K isoforms addresses key oncogenic drivers that are prevalent across numerous cancer types, including colorectal, breast, lung, and melanoma. cancer.govpharmacytimes.com1stoncology.com
Its demonstrated efficacy in BRAF and MEK inhibitor-resistant cell lines and in BRAF V600 mutant melanoma PDX models resistant to existing BRAF inhibitors highlights its utility in overcoming acquired resistance mechanisms. pharmacytimes.com1stoncology.comresearchgate.net This capability is particularly significant as cancer evolution frequently leads to the emergence of new mutations or activation of bypass pathways that confer resistance to initial targeted therapies. oaepublish.comnih.govd-nb.info By effectively targeting these resistance mechanisms, ASN003 offers a treatment option for patients who have progressed on other therapies, regardless of whether their initial tumor mutation was the sole driver or if resistance pathways have emerged. pharmacytimes.com Furthermore, PIK3CA mutations, which ASN003 targets, are among the most frequently mutated oncogenes and are found in a wide array of human cancers beyond those initially highlighted, including endometrial, bladder, cervical, head and neck, ovarian, prostate, gastric, and kidney cancers, and glioblastoma. researchgate.net This broad prevalence underscores ASN003's potential for application across a wider spectrum of malignancies where these pathways are aberrantly activated, even if not the primary initiating mutation.
Q & A
Q. What computational approaches model ASN003’s target engagement and off-network effects?
- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models integrating in vitro permeability data and clinical PK. Use systems biology tools (e.g., COPASI) to simulate BRAF/PI3K crosstalk. For off-target prediction, apply chemoproteomics (e.g., kinase profiling with ASN003-conjugated beads) and molecular dynamics simulations to assess binding promiscuity .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
